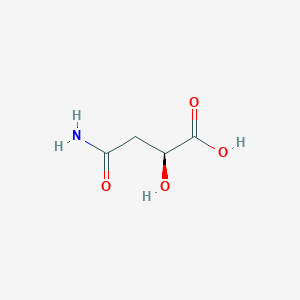

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTYFXMXRFYCHM-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517380 | |

| Record name | (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-74-0 | |

| Record name | (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of L Aspartate β Semialdehyde As a Branch Point Metabolite in Anabolism

L-Aspartate-β-semialdehyde (ASA) represents a crucial juncture in the aspartate metabolic pathway. researchgate.netnih.gov Formed from L-aspartyl-4-phosphate by the enzyme aspartate-semialdehyde dehydrogenase, ASA is positioned at the first key branch point of this essential anabolic route. wikipedia.orguniprot.org From this intermediate, the pathway diverges into distinct branches, each leading to the synthesis of a different essential amino acid. biocyclopedia.com

One branch, beginning with the condensation of ASA and pyruvate, is catalyzed by dihydrodipicolinate synthase and leads to the production of lysine (B10760008). youtube.comnih.gov A second major branch is initiated by the reduction of ASA to homoserine, catalyzed by homoserine dehydrogenase. wikipedia.org Homoserine itself is another branch point, serving as the precursor for the synthesis of both threonine and methionine. wikipedia.orgresearchgate.net

The strategic location of L-Aspartate-β-semialdehyde allows for the coordinated regulation of the biosynthesis of multiple amino acids. The enzymes that catalyze the steps immediately following this branch point are often subject to allosteric regulation by the final amino acid products of their respective branches. nih.gov This feedback inhibition mechanism enables cells to efficiently manage the flow of metabolites through the pathway, ensuring a balanced supply of these essential building blocks for protein synthesis and other vital cellular functions. biocyclopedia.com The lethality of mutations that inactivate the enzyme producing ASA highlights its indispensable role in the organisms that possess this pathway. nih.govresearchgate.net

Table 1: Key Enzymes and Products at the L-Aspartate-β-Semialdehyde Branch Point

| Precursor | Enzyme | Product | Subsequent Amino Acid |

| L-Aspartate-β-semialdehyde | Dihydrodipicolinate synthase | Dihydrodipicolinate | Lysine |

| L-Aspartate-β-semialdehyde | Homoserine dehydrogenase | Homoserine | Threonine, Methionine |

Distribution and Biological Relevance in Prokaryotic, Fungal, and Plant Systems

Aspartate Pathway Overview and Initial Steps

The aspartate pathway is a central metabolic route in many organisms that leads to the synthesis of the essential amino acids lysine, threonine, methionine, and isoleucine from the precursor, aspartate. youtube.combiocyclopedia.comwikipedia.org This pathway also generates vital metabolites such as diaminopimelic acid (DAP), a crucial component of the bacterial cell wall. pnas.orgnih.gov The entire pathway, with the exception of the final step of methionine synthesis, typically occurs within the plastids of plant cells. biocyclopedia.com

The initial and committed step of this biosynthetic pathway is the activation of the β-carboxyl group of L-aspartic acid. pnas.orgnih.gov This reaction is catalyzed by the enzyme Aspartate kinase (AK) , which phosphorylates aspartate to form β-aspartyl phosphate (B84403) (βAP) . nih.gov This first step is common to all branches of the aspartate-derived amino acid pathway. youtube.com In many bacteria, the activity of aspartate kinase is regulated by feedback inhibition from the downstream amino acid products, such as lysine and threonine, to control the metabolic flux through the pathway. biocyclopedia.comnih.gov

The formation of β-aspartyl phosphate is a critical preparatory reaction, priming the molecule for the subsequent reduction that leads to the central intermediate of the pathway.

| Reaction Step | Substrate | Enzyme | Product | Significance |

| 1 | L-Aspartate | Aspartate kinase (AK) | β-Aspartyl phosphate | Committed step of the pathway pnas.orgnih.gov |

The Catalytic Role of Aspartate-Semialdehyde Dehydrogenase (ASADH; EC 1.2.1.11) in ASA Formation

Following the initial phosphorylation of aspartate, the second key enzyme in the pathway is L-Aspartate-β-Semialdehyde Dehydrogenase (ASADH) . nih.gov This enzyme catalyzes the reductive dephosphorylation of β-aspartyl phosphate to produce L-aspartate-β-semialdehyde (ASA) . nih.govresearchgate.netiucr.org

ASA represents the first major branch point in the aspartate metabolic network. pnas.orgebi.ac.uk From this juncture, the pathway diverges:

One branch leads to the synthesis of lysine, utilizing ASA in a condensation reaction with pyruvate. youtube.comnih.gov

The other branch leads to the production of homoserine, which is a common precursor for threonine, isoleucine, and methionine. wikipedia.orgpnas.orgnih.gov

Because the aspartate pathway is essential for microorganisms but absent in humans, ASADH is considered a promising target for the development of new antibiotics. pnas.orgresearchgate.netiucr.org Perturbations or deletions of the asd gene, which encodes for ASADH, have been shown to be lethal to various bacteria. nih.goviucr.org

Enzymatic Reaction Mechanism of Aspartate-Semialdehyde Dehydrogenase

The catalytic mechanism of ASADH is analogous to that of glyceraldehyde-3-phosphate dehydrogenase. iucr.orgebi.ac.uk The reaction proceeds through the formation of a covalent acyl-enzyme intermediate. iucr.org

The proposed mechanism involves several key steps:

A nucleophilic attack is initiated by the thiolate group of a critical cysteine residue in the enzyme's active site on the carbonyl carbon of the substrate, β-aspartyl phosphate. ebi.ac.ukbohrium.com

This attack forms a tetrahedral thiohemiacetal intermediate. bohrium.com An adjacent histidine residue, acting as a general acid/base, is crucial for this step. iucr.org

The intermediate is then oxidized via a hydride transfer to the cofactor NADP+, resulting in the formation of a thioester intermediate and NADPH. ebi.ac.ukbohrium.com

Finally, the thioester is attacked by an inorganic phosphate (in the reverse reaction) or releases phosphate (in the forward, physiological direction), leading to the collapse of the intermediate. ebi.ac.uk This releases the product, L-aspartate-β-semialdehyde (ASA), and regenerates the free cysteine thiol in the active site. nih.gov

Structural studies have identified a distinct binding pocket, sometimes compared to the oxyanion hole in serine proteases, that stabilizes the tetrahedral intermediates formed during catalysis. pnas.org

Cofactor Requirements for ASADH Activity (NADPH/NADP+)

The enzymatic activity of Aspartate-semialdehyde dehydrogenase is dependent on the nicotinamide (B372718) cofactor NADPH/NADP+ . ebi.ac.ukwikipedia.org Under physiological conditions, the reaction involves the reduction of β-aspartyl phosphate, which requires NADPH as the hydride donor. nih.gov The reverse reaction, which is often measured in enzyme assays, involves the oxidation of L-aspartate-β-semialdehyde and produces NADPH. pnas.orgbohrium.com

Kinetic studies have shown that the enzyme follows a sequential binding mechanism. nih.govbohrium.com While there is a preferred order, it is not obligatory. pnas.orgnih.gov In the direction of phosphorylation (the reverse reaction), L-aspartate-β-semialdehyde tends to bind more efficiently after NADP+ and inorganic phosphate are already present in the active site. bohrium.com The binding of the cofactor can induce significant conformational changes in the enzyme's structure. pnas.org In most bacteria and plants, ASADH specifically utilizes NADP(H), although some archaeal enzymes have been found to use both NAD(H) and NADP(H). ebi.ac.uk

| Enzyme | EC Number | Cofactor | Reaction Catalyzed |

| Aspartate-semialdehyde dehydrogenase | 1.2.1.11 | NADPH/NADP+ | β-Aspartyl phosphate + NADPH + H+ ⇌ L-Aspartate-β-semialdehyde + NADP+ + Phosphate wikipedia.orgnih.gov |

Metabolic Pathways Derived from L Aspartate β Semialdehyde

Lysine (B10760008) Biosynthesis Pathway

The primary route for lysine biosynthesis in most bacteria and plants is the diaminopimelate (DAP) pathway, which commences from L-aspartate-β-semialdehyde. nih.govscispace.comresearchgate.net The first committed step is the condensation of L-aspartate-β-semialdehyde with pyruvate, a reaction catalyzed by the enzyme dihydrodipicolinate synthase (DHDPS), to form L-2,3-dihydrodipicolinate. hmdb.caresearchgate.net

The pathway proceeds through a series of enzymatic reactions involving intermediates such as tetrahydrodipicolinate and ultimately leads to the formation of meso-diaminopimelic acid (m-DAP). nih.gov The final step in this pathway is the decarboxylation of m-DAP by the enzyme diaminopimelate decarboxylase, which yields L-lysine. wikipedia.orgbioone.org This pathway is a key target for the development of antimicrobial agents because it is essential for bacteria but absent in animals, which must obtain lysine through their diet. nih.govscispace.com

Table 1: Key Enzymes and Intermediates in the Lysine Biosynthesis Pathway (DAP Variant)

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | L-Aspartate-β-semialdehyde, Pyruvate | Dihydrodipicolinate synthase (DapA) | L-2,3-Dihydrodipicolinate |

| 2 | L-2,3-Dihydrodipicolinate | Dihydrodipicolinate reductase (DapB) | Tetrahydrodipicolinate |

| 3 | Tetrahydrodipicolinate, Succinyl-CoA | Tetrahydrodipicolinate N-succinyltransferase (DapD) | N-Succinyl-L-2-amino-6-oxopimelate |

| 4 | N-Succinyl-L-2-amino-6-oxopimelate, L-Glutamate | N-Succinyldiaminopimelate aminotransferase (DapC) | N-Succinyl-LL-diaminopimelate |

| 5 | N-Succinyl-LL-diaminopimelate | N-Succinyldiaminopimelate desuccinylase (DapE) | LL-Diaminopimelate |

| 6 | LL-Diaminopimelate | Diaminopimelate epimerase (DapF) | meso-Diaminopimelate |

Homoserine Biosynthesis Pathway as Precursor for Threonine, Isoleucine, and Methionine

L-aspartate-β-semialdehyde can be reduced to L-homoserine by the enzyme homoserine dehydrogenase, using NAD(P)H as a cofactor. wikipedia.orgwikipedia.orgcreative-biolabs.com This reaction marks another major branch point in the aspartate metabolic network. wikipedia.orgnih.gov L-homoserine itself is not a proteinogenic amino acid but serves as the direct precursor for the synthesis of threonine, methionine, and isoleucine. wikipedia.orgnih.gov

Threonine Biosynthesis: The conversion of L-homoserine to L-threonine involves two enzymatic steps. researchgate.netjst.go.jp First, homoserine kinase phosphorylates L-homoserine to form O-phospho-L-homoserine. researchgate.netnih.gov Subsequently, the enzyme threonine synthase catalyzes the rearrangement and hydrolysis of this intermediate to yield L-threonine. researchgate.netnih.gov

Methionine Biosynthesis: The biosynthesis of methionine from L-homoserine begins with the acylation of the homoserine side chain. nih.gov In many bacteria, homoserine is converted to O-succinyl-L-homoserine or O-acetyl-L-homoserine. nih.govresearchgate.net In plants and some bacteria, O-phosphohomoserine is the key intermediate. nih.govpnas.org This activated intermediate then undergoes further reactions, including the incorporation of sulfur (sulfhydrylation) to form homocysteine, which is finally methylated to produce L-methionine. nih.govpnas.org

Isoleucine Biosynthesis: Isoleucine is typically synthesized from L-threonine, which is itself derived from the homoserine branch of the aspartate pathway. researchgate.netwikipedia.org Therefore, L-aspartate-β-semialdehyde is an indirect precursor to isoleucine. The pathway begins with the deamination of L-threonine to form α-ketobutyrate, which then enters a multi-step pathway to be converted into L-isoleucine. wikipedia.orgnih.gov

Table 2: Pathways Originating from L-Homoserine

| Product Amino Acid | Key Intermediate from Homoserine | First Key Enzyme from Intermediate |

|---|---|---|

| L-Threonine | O-Phospho-L-homoserine | Threonine synthase |

| L-Methionine | O-Acyl-L-homoserine or O-Phospho-L-homoserine | Cystathionine (B15957) γ-synthase |

Diaminopimelic Acid Biosynthesis and its Significance in Bacterial Cell Wall Formation

Diaminopimelic acid (DAP) is a unique amino acid derivative that is a central component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. wikipedia.orgasm.orgvedantu.com As detailed in the lysine biosynthesis section (3.1), DAP is synthesized from L-aspartate-β-semialdehyde. nih.govresearchgate.net The pathway leads to the formation of meso-diaminopimelic acid (m-DAP), which is the specific isomer incorporated into the bacterial cell wall. wikipedia.org

The significance of DAP lies in its structural role within peptidoglycan. Peptidoglycan is a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains. vedantu.com In many bacteria, the third amino acid in this peptide stem is m-DAP. nih.gov The carboxyl group on the side chain of m-DAP forms a peptide bond with the amino group of an amino acid (often D-alanine) in an adjacent peptide stem, creating the cross-links that give the cell wall its strength and rigidity. wikipedia.orgnih.gov Because DAP and peptidoglycan are essential for bacterial survival and are absent in eukaryotes, the enzymes of the DAP biosynthetic pathway are attractive targets for the development of new antibiotics. asm.orgdrugbank.com

Ectoine (B1671093) and Hydroxyectoine (B191498) Biosynthesis

In many halophilic (salt-loving) bacteria, L-aspartate-β-semialdehyde is the precursor for the synthesis of compatible solutes, which are small organic molecules that help organisms survive osmotic stress. nih.govresearchgate.net Ectoine and its hydroxylated derivative, hydroxyectoine, are prominent examples. researchgate.netnih.gov

The biosynthesis of ectoine from L-aspartate-β-semialdehyde involves three sequential enzymatic reactions: asm.orgnih.govoup.com

Transamination: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid (DABA) by the enzyme L-2,4-diaminobutyrate transaminase (EctB). nih.gov

Acetylation: DABA is then acetylated to form N-γ-acetyl-L-2,4-diaminobutyrate, a reaction catalyzed by L-2,4-diaminobutyrate N-γ-acetyltransferase (EctA). researchgate.netasm.org

Cyclization: Finally, ectoine synthase (EctC) catalyzes an intramolecular condensation (cyclization) of N-γ-acetyl-L-2,4-diaminobutyrate to form ectoine, with the release of a water molecule. nih.govnih.gov

Ectoine can be further converted to hydroxyectoine by the action of ectoine hydroxylase (EctD), a modification that can enhance its protective properties under certain stress conditions like high temperature. researchgate.netinternationalscholarsjournals.com

Table 3: Enzymes of the Ectoine and Hydroxyectoine Biosynthesis Pathway

| Step | Enzyme | Gene | Reaction |

|---|---|---|---|

| 1 | L-2,4-diaminobutyrate transaminase | ectB | L-Aspartate-β-semialdehyde → L-2,4-Diaminobutyric acid (DABA) |

| 2 | L-2,4-diaminobutyrate N-γ-acetyltransferase | ectA | DABA → N-γ-Acetyl-L-2,4-diaminobutyrate |

| 3 | Ectoine synthase | ectC | N-γ-Acetyl-L-2,4-diaminobutyrate → Ectoine |

Other Emerging Biosynthetic Routes from L-Aspartate-β-Semialdehyde Derivatives

Beyond the canonical pathways, research has uncovered novel and alternative biosynthetic routes that utilize derivatives of L-aspartate-β-semialdehyde. These "underground" or emerging pathways often rely on the promiscuous activities of enzymes, providing metabolic flexibility and redundancy. nih.govelifesciences.org

One notable example is an alternative route for the biosynthesis of 2-ketobutyrate, a precursor for isoleucine. In engineered E. coli strains lacking the standard threonine deaminase, a novel pathway emerged where O-succinyl-L-homoserine (a methionine pathway intermediate derived from L-aspartate-β-semialdehyde) is cleaved by cystathionine γ-synthase to produce 2-ketobutyrate. nih.govelifesciences.org This demonstrates how intermediates from one branch of the aspartate family pathway can be rerouted to supply another.

Furthermore, a novel methionine biosynthesis pathway has been identified in Streptomyces bacteria. nih.govasm.org This pathway bypasses the canonical route and instead utilizes O-phospho-L-homoserine, an intermediate typically committed to threonine synthesis. researchgate.net A specialized enzyme, MetM, seizes this intermediate and, with a sulfur-carrier protein, converts it directly to homocysteine, the immediate precursor of methionine. nih.govasm.org Additionally, some organisms possess pathways to catabolize ectoine, which can lead back to aspartate-semialdehyde, thereby forming a metabolic cycle. nih.gov These findings highlight the evolving understanding of the metabolic potential originating from L-aspartate-β-semialdehyde and its derivatives.

Enzymology of Aspartate Semialdehyde Dehydrogenase Asadh

Detailed Catalytic Mechanism and Intermediate Species

The catalytic mechanism of ASADH is analogous to that of glyceraldehyde-3-phosphate dehydrogenase and proceeds through a covalent acyl-enzyme intermediate. ebi.ac.ukiucr.org The reaction involves a series of well-defined steps, including nucleophilic attack, formation of a thioester intermediate, and hydride transfer, ultimately leading to the formation of L-aspartate-β-semialdehyde. nih.gov

The catalytic cycle is initiated by the nucleophilic attack of a conserved cysteine residue's thiolate group on the carbonyl carbon of the substrate, L-aspartate-β-semialdehyde. ebi.ac.uknih.gov This attack is facilitated by a nearby histidine residue acting as a general base, which deprotonates the cysteine's sulfhydryl group, thereby increasing its nucleophilicity. nih.govcornell.edu This initial step results in the formation of a tetrahedral hemithioacetal intermediate. pnas.org The structure of this intermediate has been captured and studied, revealing a specific binding pocket that stabilizes the hemithioacetal oxygen through interactions with a backbone amide group, reminiscent of the oxyanion hole in serine proteases. pnas.org This pocket dictates the R stereochemistry of the tetrahedral intermediate. pnas.org

Following the formation of the hemithioacetal, the intermediate is oxidized by NADP+ to form a covalent acyl-thioester intermediate, with the concomitant reduction of NADP+ to NADPH. nih.govnih.gov This thioester intermediate is a key species in the catalytic cycle. ebi.ac.uk

The subsequent step involves a hydride transfer from the substrate to the bound NADP+, generating NADPH. ebi.ac.uknih.gov The formation of a trigonal planar thioester intermediate is postulated to be triggered by this hydride transfer. nih.gov The newly formed carbonyl oxygen of the thioester intermediate experiences electrostatic repulsion from the phosphate (B84403) anion, which makes the carbonyl carbon more susceptible to nucleophilic attack. nih.gov

An inorganic phosphate molecule then attacks the electrophilic carbonyl carbon of the thioester intermediate. ebi.ac.uk This leads to the formation of a second tetrahedral intermediate. nih.gov The collapse of this intermediate results in the release of the phosphorylated product, L-4-aspartyl phosphate, and the regeneration of the free cysteine thiolate in the active site, preparing the enzyme for the next catalytic cycle. ebi.ac.uknih.gov Under physiological conditions, the reaction typically proceeds in the reverse direction, consuming L-4-aspartyl phosphate and NADPH to produce L-aspartate 4-semialdehyde. wikipedia.org

Functional Roles of Conserved Active Site Residues

The catalytic activity of ASADH is dependent on a constellation of highly conserved amino acid residues within its active site. These residues play specific and critical roles in substrate binding, catalysis, and stabilization of intermediates.

A conserved histidine residue (e.g., His274 in E. coli) is a key player in the catalytic mechanism, acting as a general acid/base catalyst. nih.govnih.govcornell.edu The imidazole (B134444) side chain of histidine, with a pKa near physiological pH, allows it to effectively function as both a proton donor and acceptor. reddit.com In the initial step of the reaction, the histidine residue abstracts a proton from the catalytic cysteine, enhancing its nucleophilicity for the attack on the substrate. nih.govcornell.edu Subsequently, it can donate a proton to facilitate the departure of the leaving group. The importance of this residue is underscored by the fact that its replacement with asparagine, while maintaining a similar side-chain orientation, leads to a 100-fold decrease in catalytic efficiency due to the inability of the asparagine amide to act as a proton acceptor. iucr.org

Conserved arginine residues within the active site play a crucial role in the proper positioning of the substrate. ebi.ac.uk These positively charged residues form bidentate electrostatic interactions with the negatively charged carboxyl group of the substrate, ensuring its correct orientation for catalysis. ebi.ac.uk This precise positioning is vital for the efficient formation of the tetrahedral intermediates during the reaction. ebi.ac.uk The interaction between arginine and the substrate's carboxyl group helps to stabilize the bound substrate and any negatively charged intermediates that form throughout the catalytic cycle. ebi.ac.uk

A highly conserved cysteine residue (e.g., Cys135 in E. coli) is the central catalytic residue, acting as a nucleophile. nih.gov The reaction proceeds via covalent catalysis, where the cysteine residue becomes transiently acylated during the reaction cycle. nih.gov The initial nucleophilic attack by the cysteine thiolate on the substrate forms a covalent thioester intermediate. ebi.ac.uk The essentiality of this cysteine is demonstrated by site-directed mutagenesis studies, where its replacement with a serine residue leads to a dramatic loss of catalytic activity due to the lower nucleophilicity of the serine hydroxyl group compared to the cysteine thiolate. iucr.org

| Residue | Function | Supporting Evidence |

| Histidine | General acid/base catalyst | Acts as a proton acceptor from the catalytic cysteine and a proton donor to the leaving group. nih.govcornell.edu Mutation to asparagine significantly reduces catalytic efficiency. iucr.org |

| Arginine | Substrate positioning and stabilization | Forms electrostatic interactions with the substrate's carboxyl group, ensuring proper orientation for catalysis and stabilizing negatively charged intermediates. ebi.ac.uk |

| Cysteine | Covalent catalyst (nucleophile) | Forms a covalent thioester intermediate with the substrate. ebi.ac.uknih.gov Replacement with serine drastically reduces enzyme activity. iucr.org |

Glutamine Residues in Stabilization of Reaction Intermediates

Within the active site of Aspartate-Semialdehyde Dehydrogenase (ASADH), conserved glutamine residues play a crucial role in the catalytic mechanism, particularly in the binding and utilization of the cofactor, which is essential for the stabilization of reaction intermediates. While the catalytic triad (B1167595) of cysteine, histidine, and another residue is central to the chemical transformation of the substrate, specific glutamine residues are key for ensuring the correct positioning and reactivity of the NADP(H) cofactor.

Mutagenesis studies on Escherichia coli ASADH (ecASADH) have identified a glutamine residue, Q350, as a critical determinant of cofactor specificity. nih.gov In its native state, ecASADH exhibits a high degree of specificity for NADP⁺ over NAD⁺. However, when Q350 was mutated to asparagine (Q350N), the resulting enzyme showed a markedly improved ability to utilize NAD⁺. nih.gov This enhanced activity was further increased in a double mutant, Q350N/H171A. nih.gov The kinetic analysis of these mutants revealed a significant increase in the catalytic efficiency (kcat/Km) for NAD⁺, with the Q350N and Q350N/H171A mutants showing approximately 44-fold and 66-fold increases, respectively, compared to the wild-type enzyme. nih.gov

Enzyme Kinetics and Mechanistic Studies

The catalytic mechanism of ASADH has been extensively studied, particularly for the enzyme from Escherichia coli. These investigations have revealed a detailed picture of the enzyme's kinetics and the chemical steps involved in the conversion of L-aspartate-β-semialdehyde to L-β-aspartyl phosphate.

The kinetic mechanism of E. coli ASADH follows a random preferred order sequential mechanism. nih.gov In the direction of phosphorylation, L-aspartate-β-semialdehyde preferentially binds to the enzyme-NADP⁺-inorganic phosphate (E-NADP-Pi) complex. nih.gov The release of the products, L-β-aspartyl phosphate and NADPH, occurs in a random order. nih.gov The enzyme exhibits substrate inhibition by both inorganic phosphate (Pi) and NADP⁺. nih.gov Inhibition by Pi is thought to occur through its binding to the phosphate subsite within the NADP⁺ binding site, while NADP⁺ inhibition results from the formation of a dead-end E-β-aspartyl phosphate-NADP⁺ complex. nih.gov

The chemical mechanism of ASADH catalysis involves several key steps:

Nucleophilic Attack: The reaction is initiated by the attack of an active site cysteine sulfhydryl group on the carbonyl carbon of L-aspartate-β-semialdehyde. This step is facilitated by general acid catalysis from a nearby enzyme lysine (B10760008) amino group. nih.gov

Formation of a Thiohemiacetal Intermediate: The initial nucleophilic attack results in the formation of a covalent thiohemiacetal intermediate. nih.gov

Oxidation to a Thioester: This intermediate is then oxidized by NADP⁺ to a thioester intermediate, with the concomitant reduction of NADP⁺ to NADPH. nih.gov

Phosphorolysis: The thioester is subsequently attacked by the dianion of enzyme-bound inorganic phosphate. nih.gov

Tetrahedral Intermediate Collapse and Product Release: This attack leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product, L-β-aspartyl phosphate, and regenerates the free active site cysteine. nih.gov

The kinetic parameters for ASADH from various organisms have been determined, highlighting differences in their catalytic efficiencies.

| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Escherichia coli | L-4-aspartyl phosphate | 22 | ||

| NADPH | 29 | |||

| L-aspartate 4-semialdehyde | 110 | 610 | 5.5 x 10⁶ | |

| NADP⁺ | 144 | |||

| Phosphate | 10200 | |||

| Aspergillus fumigatus | L-aspartate-β-semialdehyde | 290 | 6.1 | 2.1 x 10⁴ |

| Cryptococcus neoformans | L-aspartate-β-semialdehyde | 340 | 10.2 | 3.0 x 10⁴ |

| Candida albicans | L-aspartate-β-semialdehyde | 0.12 | ||

| Trichophyton rubrum | L-aspartate-β-semialdehyde | 16.5 | ||

| Vibrio cholerae | L-aspartate-β-semialdehyde | 58 |

Comparative Enzymological Investigations Across Diverse Organisms

Aspartate-semialdehyde dehydrogenase is a ubiquitous enzyme in bacteria, fungi, and archaea, yet significant differences in its enzymological properties exist across these domains of life. wikipedia.org These differences are manifested in their quaternary structure, cofactor specificity, and kinetic parameters.

A notable distinction lies in the oligomeric state of the enzyme. Bacterial ASADHs typically exist as dimers, whereas their fungal and archaeal counterparts are often found as tetramers, which can be described as a dimer of dimers. nih.gov This variation in quaternary structure may have implications for enzyme regulation and stability.

Cofactor specificity is another area of divergence. While bacterial and fungal ASADHs are generally specific for NADP(H), some archaeal ASADHs have been shown to utilize both NAD(H) and NADP(H) as cofactors. ebi.ac.uk This broader cofactor acceptance in archaea may reflect the unique metabolic contexts of these organisms.

Kinetic parameters also vary considerably among ASADHs from different sources, indicating adaptations to different cellular environments and metabolic demands. For instance, the kcat for the E. coli enzyme is significantly higher than those reported for fungal ASADHs, suggesting a more rapid catalytic turnover in this bacterium. asm.org

| Organism | Domain | K_m (μM) | k_cat (s⁻¹) |

|---|---|---|---|

| Escherichia coli | Bacteria | 110 | 610 |

| Vibrio cholerae | Bacteria | 58 | |

| Aspergillus fumigatus | Fungi | 290 | 6.1 |

| Cryptococcus neoformans | Fungi | 340 | 10.2 |

| Candida albicans | Fungi | 0.12 | |

| Trichophyton rubrum | Fungi | 16.5 |

While comprehensive kinetic data for archaeal ASADHs are less abundant, the existing information points to a diverse range of catalytic efficiencies within this domain as well. The regulation of ASADH activity also appears to differ. In some bacteria, the expression of the asd gene, which encodes ASADH, can be regulated by a cis-acting RNA motif in the 5' untranslated region. wikipedia.org In contrast, transcriptional regulation in archaea often involves regulators that are homologous to those found in bacteria, but these act on a basal transcription machinery that is more akin to that of eukaryotes. mdpi.com Fungal gene expression, including that of metabolic enzymes, is subject to complex regulatory networks involving histone modifications and various transcription factors. nih.gov

Structural Biology of Aspartate Semialdehyde Dehydrogenase Asadh

Overall Protein Architecture and Domain Organization

The monomeric unit of Aspartate-Semialdehyde Dehydrogenase (ASADH) typically consists of two principal domains: an N-terminal nucleotide-binding domain and a C-terminal domain that facilitates both catalysis and dimerization. iucr.org The N-terminal domain adopts a classic Rossmann fold, a structural motif crucial for binding the cofactor NADP+. researchgate.net This domain is characterized by a series of alternating β-strands and α-helices. iucr.org

The C-terminal domain is responsible for the dimerization of the enzyme and also houses key residues that form the active site. iucr.orgnih.gov This domain is composed of a mixture of parallel β-strands flanked by α-helices. nih.gov The active site is located in a cleft formed between these two domains, positioning the bound cofactor and substrate in close proximity for catalysis. nih.gov

A notable feature in many bacterial ASADH structures is a helical subdomain within the C-terminal domain. researchgate.netnih.gov This subdomain, often a helix-turn-helix motif, plays a significant role in stabilizing the dimeric interface. researchgate.netresearchgate.net However, this feature is absent in fungal and archaeal counterparts, which instead possess a "cover loop" in a similar region, a key determinant in their different oligomeric assembly. nih.govnih.gov

| Domain | Key Structural Features | Primary Function(s) |

| N-terminal Domain | Rossmann fold (alternating β-strands and α-helices) | NADP+ cofactor binding |

| C-terminal Domain | Mixed parallel β-strands and α-helices | Dimerization, Catalysis |

| Helical Subdomain (Bacterial) | Helix-turn-helix motif | Stabilization of the dimeric interface |

| Cover Loop (Fungal/Archaeal) | Flexible loop structure | Contributes to tetrameric assembly |

Oligomeric State and Functional Implications

The quaternary structure of ASADH is not uniform across different biological kingdoms, with the enzyme existing primarily as either a dimer or a tetramer. nih.govnih.gov This variation in oligomeric state has significant implications for the enzyme's function and regulation. nih.gov

Structural Basis of Bacterial Dimeric Assembly

In bacteria, ASADH functions as a homodimer. researchgate.netnih.gov The dimerization is primarily mediated by extensive interactions between the C-terminal domains of two monomers. nih.gov The central β-strands of each monomer's C-terminal domain interact to form a larger, continuous β-sheet that spans across the dimer interface. nih.gov

A key feature stabilizing this dimeric arrangement in many bacterial ASADHs is a helical subdomain. nih.govresearchgate.net This structural element, an insertion within the dimerization domain, makes significant contacts with the opposing monomer, effectively locking the dimeric assembly. nih.govresearchgate.net The resulting dimer has been described as resembling a butterfly, where the N-terminal NADP-binding domains form the "wings" and the intertwined dimerization domains form the "body". nih.gov This extensive interchain contact is thought to be responsible for a "half-sites reactivity" model, suggesting communication between the two active sites. researchgate.netnih.gov

Structural Basis of Fungal and Archaeal Tetrameric Oligomerization

In contrast to their bacterial counterparts, ASADHs from fungal and archaeal species typically assemble into a tetrameric quaternary structure. nih.govnih.gov This tetramer can be conceptualized as a dimer of dimers. nih.gov The fundamental dimeric unit is formed in a manner similar to bacterial ASADHs, through the association of the C-terminal dimerization domains. nih.gov

The key structural difference that drives tetramerization is the absence of the stabilizing helical subdomain found in bacterial enzymes. nih.govnih.gov Instead, fungal and archaeal ASADHs possess a feature referred to as a "cover loop". nih.govnih.gov This structural element facilitates the association of two pre-formed dimers into a functional tetramer, which often resembles the quaternary structure of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.gov Studies have shown that disrupting the tetramerization of fungal ASADH abolishes its catalytic activity, indicating that this specific oligomeric state is essential for its function. nih.gov

Analysis of Intersubunit Contacts and Allosteric Communication Channels

The interfaces between subunits in both dimeric and tetrameric ASADH are crucial for stability and function, creating channels for allosteric communication. nih.govnih.gov Allostery refers to the process where an event at one site of a protein (like ligand binding) is transmitted to a distant functional site, modulating its activity. nih.govnih.gov This long-range communication is mediated by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, across the subunit interfaces. nih.gov

In bacterial dimeric ASADH, the extensive contacts within the dimerization domain are believed to facilitate communication between the two active sites, leading to the observed half-sites reactivity. nih.gov This suggests a coordinated catalytic mechanism where the state of one active site influences the other.

In the tetrameric fungal and archaeal enzymes, the intersubunit contacts are more complex, involving both the interfaces within the constituent dimers and the interfaces between the two dimers that form the tetramer. nih.gov These communication pathways are vital for the enzyme's function, as mutations that disrupt the tetrameric state and its associated contacts lead to a loss of catalytic activity. nih.gov The conformational dynamics of the "cover loop" in fungal and archaeal ASADHs, coupled with coenzyme binding, suggest a distinct mechanism for NADP recognition compared to the dimeric enzymes, further highlighting the functional importance of these intersubunit contacts. nih.gov The transmission of allosteric signals often involves subtle shifts in protein dynamics and can proceed through networks of connected amino acid residues. nih.govresearchgate.net

Active Site Architecture and Ligand Binding Modes

The active site of ASADH is a highly conserved pocket located in a cleft between the N-terminal and C-terminal domains. nih.govnih.gov This strategic location allows for the precise positioning of both the substrate, L-aspartyl-4-phosphate, and the cofactor, NADPH, for the catalytic reaction. mdpi.comuniprot.org

The core of the active site is a catalytic cysteine residue (Cys135 in E. coli), which is essential for the enzyme's mechanism. nih.govnih.gov The reaction proceeds through the formation of a thioester intermediate with this cysteine. nih.gov A nearby histidine residue is proposed to act as a general acid/base catalyst during the reaction. nih.gov

Several other conserved residues within the active site play critical roles in substrate recognition and binding. Notably, two arginine residues are key for interacting with the carboxyl and phosphate (B84403) groups of the substrate through electrostatic interactions and hydrogen bonds. researchgate.netnih.gov The specificity of the enzyme for its substrate is largely dictated by these interactions. nih.gov The binding of the NADP+ cofactor occurs in the Rossmann fold of the N-terminal domain, with the nicotinamide (B372718) ring positioned to deliver a hydride to the thioester intermediate. nih.govnih.gov The binding of ligands can induce conformational changes in the enzyme, a phenomenon known as induced fit, which is crucial for catalysis. nih.gov

Substrate Analog Binding and Inhibitor Interactions

The development of inhibitors for ASADH is a key strategy for creating new antimicrobial drugs. researchgate.netcsu.edu.au Many of these inhibitors are designed as substrate analogs, molecules that mimic the structure of the natural substrate, L-aspartyl-4-phosphate. researchgate.netwikipedia.org These analogs can bind to the active site but lack the necessary chemical features to undergo the complete catalytic reaction, thereby acting as competitive inhibitors. wikipedia.org

Structural studies of ASADH complexed with inhibitors reveal the key interactions that lead to enzyme inhibition. Most reported inhibitors possess two highly electronegative functional groups that mimic the carboxylate and phosphate moieties of the substrate. researchgate.net These groups typically form strong electrostatic interactions or hydrogen bonds with the two conserved arginine residues in the active site. researchgate.netresearchgate.net

Cofactor (NADP+/NADPH) Binding and Conformational Changes

The binding of the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADP+) or its reduced form (NADPH) is a critical prerequisite for the catalytic activity of Aspartate-Semialdehyde Dehydrogenase (ASADH). This process occurs within a well-defined binding site located in the N-terminal domain of the enzyme. ebi.ac.uknih.gov This domain features a classic Rossmann fold, a structural motif highly conserved and characteristic of nucleotide-binding proteins. nih.gov

The binding pocket is lined with a series of conserved amino acid residues that form specific interactions with the NADP+ molecule. In Escherichia coli ASADH, key binding residues include those in regions 10-13, 37-38, 73, 165-169, 173, 193, and 350. uniprot.org Structural studies of ASADH from Vibrio cholerae have detailed hydrogen bonding between the Gln350 amide nitrogen and the NADP+ amide carbonyl, an interaction stabilized by Ser164. nih.gov In Porphyromonas gingivalis ASADH, interactions involve hydrophobic contacts with residues like Gly7, Val8, and Phe79, as well as hydrogen bonds with Ser9, Ser35, Arg37, and Ser38. mdpi.com

The binding of the cofactor is not a static event; it induces significant conformational changes in the enzyme's structure. Upon NADP+ binding, the enzyme transitions from an "open" apoenzyme conformation to a "closed" holoenzyme state. researchgate.net This change primarily involves the repositioning of two surface loops located on opposite sides of the NADP+ binding cleft. nih.govpdbj.org This movement is essential for properly orienting the catalytic residues and substrates, thereby assembling a catalytically competent active site.

Phosphate Binding Site Characterization

The ASADH-catalyzed reaction involves the release of inorganic phosphate. wikipedia.org The binding site for this phosphate group is located within the active site cleft. Structural and mutagenesis studies on Haemophilus influenzae ASADH have identified key residues involved in phosphate interaction. While Lys246 was initially proposed as a phosphate-binding group, its replacement with arginine did not significantly alter phosphate binding. nih.gov

In contrast, Arg103 has been shown to be crucial for the interaction with phosphate. nih.gov Replacing this arginine with lysine (B10760008) adversely affects phosphate interaction, and substitution with a neutral leucine (B10760876) residue significantly alters it. nih.gov In the E. coli enzyme, residues Arg102 and Lys244 are annotated as phosphate binding sites. uniprot.org In the crystal structure of the Vibrio cholerae ASADH complex, a water molecule is observed to occupy the position proposed for phosphate binding during the catalytic cycle, bridging Arg102 and Lys243, further highlighting the importance of this specific locus.

Conformational Dynamics During Catalysis and Ligand Interaction

The catalytic cycle of ASADH is intrinsically linked to its conformational dynamics. The transition from the open to the closed state upon cofactor binding is the first major dynamic event, preparing the active site for substrate interaction. researchgate.netpdbj.org Further conformational adjustments occur upon the binding of the substrate, L-aspartate-β-semialdehyde (ASA). For instance, in the second isoform of ASADH from Vibrio cholerae (vcASADH2), the binding of ASA is accommodated by structural changes in the amino acid binding site and in a helical subdomain involved in the dimer interface. rcsb.org

Bacterial ASADHs, which typically exist as dimers, are proposed to exhibit half-sites reactivity. nih.gov This model suggests that while both subunits of the dimer can bind the cofactor NADPH, the substrate L-ASA may bind to only one subunit at a time. nih.gov This negative cooperativity is thought to be mediated by intersubunit communication through a channel linking the two active sites. In E. coli ASADH, a tetrad of residues (Thr160, Tyr161, Gln162, and Phe345) is proposed to facilitate this communication between the subunits. nih.gov These dynamic interactions and conformational changes ensure the precise orchestration of the chemical steps of the reaction, from the formation of a thioester intermediate to the hydride transfer from NADPH and subsequent product release. ebi.ac.uknih.gov

Structural Homologies and Evolutionary Divergence within the ASADH Family

The ASADH enzyme family displays significant structural conservation across different domains of life, yet also exhibits distinct evolutionary divergences that define separate subfamilies. Generally, ASADH monomers fold into two principal domains: an N-terminal NADP+-binding domain and a C-terminal substrate-binding and dimerization domain. nih.gov Despite this common fold, sequence alignments and structural comparisons have classified the family into distinct branches, primarily bacterial, archaeal, and fungal. ebi.ac.uk

Bacterial ASADHs are typically dimeric. nih.gov A key distinguishing feature in many bacterial enzymes is a helical subdomain that is absent in archaeal and fungal orthologs. nih.govnih.gov This subdomain plays a role in stabilizing the dimeric interface. nih.gov

| Feature | Bacterial ASADH | Archaeal/Fungal ASADH |

|---|---|---|

| Quaternary Structure | Typically Dimeric | Typically Tetrameric |

| Key Structural Element | Presence of a helical subdomain at the dimer interface | Absence of helical subdomain; presence of a "cover loop" |

| Cofactor Specificity | Generally specific for NADP+ | Some show dual specificity (NAD+/NADP+) (e.g., M. jannaschii) |

| Intersubunit Communication | Proposed channel for half-sites reactivity | Communication channel appears disrupted |

This table summarizes the key structural and functional distinctions between the major branches of the Aspartate-Semialdehyde Dehydrogenase family. nih.govnih.govnih.govrcsb.org

High-Resolution X-ray Crystallography Studies of ASADH from Various Organisms

X-ray crystallography has been the pivotal technique for elucidating the three-dimensional structure of ASADH from a diverse range of organisms. These high-resolution studies have provided detailed snapshots of the enzyme in different states—as an apoenzyme, bound to its cofactor, and in complex with substrates or inhibitors. This wealth of structural data has been fundamental to understanding its catalytic mechanism, cofactor and substrate binding, conformational dynamics, and evolutionary relationships.

The resolutions achieved in these crystallographic studies are often in the high-resolution range (typically better than 3.0 Å), allowing for precise modeling of the atomic positions, the identification of key active site residues, and the visualization of non-covalent interactions that govern ligand binding and catalysis. For example, the structure of ASADH from Vibrio cholerae in a ternary complex was refined to a resolution of 1.84 Å, providing a highly detailed view of the active site. nih.govrcsb.org Similarly, structures from organisms like Escherichia coli, Methanococcus jannaschii, Francisella tularensis, and several fungal pathogens have been solved, each contributing to a more comprehensive picture of the ASADH family. nih.govnih.govnih.govrcsb.org

| Organism | PDB Code(s) | Resolution (Å) | Oligomeric State | Reference |

|---|---|---|---|---|

| Escherichia coli | 1BRM | 2.5 | Dimer | nih.gov |

| Vibrio cholerae | 1MB4 | 1.84 | Dimer | rcsb.org |

| Vibrio cholerae (isoform 2) | 2R00 | 2.2 | Dimer | rcsb.org |

| Francisella tularensis | 4MAH | 2.45 | Dimer | nih.gov |

| Pseudomonas aeruginosa | 5BNT | Not Specified | Dimer | researchgate.net |

| Porphyromonas gingivalis | 8H9H | 1.73 | Dimer | mdpi.com |

| Methanococcus jannaschii | 1YS4 | 2.29 | Tetramer | rcsb.org |

| Aspergillus fumigatus | 5U7T | 2.4 | Tetramer | nih.gov |

| Cryptococcus neoformans | 5D87 | 2.6 | Tetramer | nih.gov |

This table presents a selection of high-resolution X-ray crystal structures of Aspartate-Semialdehyde Dehydrogenase (ASADH) from various organisms, highlighting the resolution and oligomeric state observed in the crystal structures.

Regulation of L Aspartate β Semialdehyde Metabolism

Transcriptional Regulation of the asd Gene

The asd gene encodes the enzyme L-aspartate-β-semialdehyde dehydrogenase (ASADH), which catalyzes a crucial, early step in the common trunk of the aspartate pathway. nih.govnih.gov This enzyme is responsible for the reductive dephosphorylation of L-4-aspartyl phosphate (B84403) to L-aspartate-β-semialdehyde. wikipedia.orgresearchgate.net The regulation of the asd gene itself appears to vary among different organisms.

In some prokaryotes, the expression of the asd gene may be controlled by a cis-regulatory element known as an Asd RNA motif, which is found in the 5' untranslated region (5' UTR) of the messenger RNA (mRNA). wikipedia.org This suggests a mechanism of direct feedback at the level of transcription or translation.

However, this transcriptional repression is not universal. For instance, studies in the methylotrophic bacterium Bacillus methanolicus have shown that the transcription of the asd gene is not significantly repressed by the addition of aspartate pathway end-product amino acids, such as lysine (B10760008), threonine, or methionine, to the growth medium. nih.govasm.org This indicates that in B. methanolicus, the primary control of L-aspartate-β-semialdehyde metabolism likely occurs at the enzymatic level rather than through transcriptional control of the asd gene.

Allosteric Regulation of Enzymes within the Aspartate Pathway

Allosteric regulation is a primary mechanism for the rapid and sensitive control of metabolic flux through the aspartate pathway. nih.govnih.gov This form of regulation involves the binding of effector molecules to a site on an enzyme that is distinct from the active site, causing a conformational change that either inhibits or activates the enzyme's catalytic activity. nih.govresearchgate.net The key regulatory enzymes of this pathway, particularly those at branch points, are frequent targets of allosteric control. nih.govbioone.org

Aspartate kinase (AK), the first enzyme in the pathway, is a classic example of an allosterically regulated enzyme. nih.gov It catalyzes the phosphorylation of aspartate and is a major control point for the entire pathway. nih.govresearchgate.net Its activity is modulated by the downstream products of the pathway, allowing the cell to adjust the metabolic flow in response to the availability of these amino acids. nih.gov

The most common form of allosteric regulation in the aspartate pathway is feedback inhibition, where the final products of the pathway inhibit the activity of the initial enzymes. biocyclopedia.com This prevents the unnecessary synthesis and accumulation of amino acids when they are already abundant.

Lysine and Threonine: These two amino acids are potent feedback inhibitors of aspartate kinase (AK) in many species. biocyclopedia.com In Arabidopsis thaliana, for example, different isoforms of AK are feedback-inhibited by either lysine or threonine. biocyclopedia.com Dihydrodipicolinate synthase (DHDPS), the first enzyme committed to the lysine-specific branch, is also strongly inhibited by lysine. bioone.orgbiocyclopedia.com

Concerted Inhibition: In some bacteria, such as Brevibacterium flavum and Rhodospirillum tenue, AK is not significantly inhibited by lysine or threonine alone but is subject to "concerted feedback inhibition," where the simultaneous presence of both amino acids is required for effective inhibition. nih.govoup.com This mechanism allows for a more nuanced regulation, ensuring that the pathway is only shut down when both branches are sufficiently supplied.

Methionine: Methionine can also participate in feedback regulation. In Rhodospirillum tenue, a novel pattern of concerted inhibition occurs with L-threonine plus L-methionine. nih.gov In contrast, studies on Lactobacillus plantarum have shown that methionine can actually enhance the activity of aspartokinase. nih.govoup.com

The table below summarizes the feedback inhibition patterns for key enzymes in the aspartate pathway.

| Enzyme | Inhibitor(s) | Type of Inhibition | Organism Example(s) |

|---|---|---|---|

| Aspartate Kinase (AK) | Lysine | Direct Feedback | Arabidopsis thaliana |

| Aspartate Kinase (AK) | Threonine | Direct Feedback | Arabidopsis thaliana, Escherichia coli |

| Aspartate Kinase (AK) | Lysine + Threonine | Concerted Feedback | Brevibacterium flavum, Rhodospirillum tenue |

| Dihydrodipicolinate Synthase (DHDPS) | Lysine | Direct Feedback | Arabidopsis thaliana, Bacteria |

| Homoserine Dehydrogenase (HSDH) | Threonine | Direct Feedback | Brevibacterium flavum, Arabidopsis thaliana |

Many organisms possess multiple forms of the same enzyme, known as isoforms or isozymes, encoded by different genes. nih.gov In the aspartate pathway, the existence of isoforms for key regulatory enzymes, such as aspartate kinase and dihydrodipicolinate synthase, is common, particularly in plants. embopress.orgnih.gov These isoforms are not merely redundant; instead, they exhibit functional specialization, contributing unequally to metabolic flux and its regulation. embopress.orgnih.gov

In Lactobacillus plantarum, the genome reveals putative genes for isozymes of aspartokinase (thrA1, thrA2), aspartate semialdehyde dehydrogenase (asd1, asd2), and dihydrodipicolinate synthase (dapA1, dapA2). nih.gov Experimental analysis showed that only specific isoforms exhibited significant enzyme activity, with the primary aspartokinase activity coming from ThrA2 and homoserine dehydrogenase activity from Hom2, each with distinct regulatory properties. nih.gov This specialization allows for more complex and fine-tuned control over the different branches of the pathway.

Genetic and Genomic Analysis of Aspartate Pathway Genes

Identification and Characterization of asd Gene Homologs Across Diverse Species

The asd gene, encoding the enzyme aspartate-β-semialdehyde dehydrogenase (ASADH), is a critical component of the aspartate metabolic pathway. This enzyme catalyzes the conversion of L-aspartate-4-phosphate to L-aspartate-4-semialdehyde, a precursor for the synthesis of essential amino acids such as lysine (B10760008), methionine, threonine, and isoleucine in many organisms. Homologs of the asd gene have been identified and characterized in a wide array of species, highlighting its fundamental role in cellular metabolism.

In the realm of bacteria, asd gene homologs have been extensively studied. For instance, the asd gene has been isolated and characterized from various infectious microorganisms, including Haemophilus influenzae, Pseudomonas aeruginosa, Vibrio cholerae, and Helicobacter pylori. Notably, the genome of Vibrio cholerae contains two distinct asd genes, both of which encode active ASADH enzymes. In Staphylococcus aureus, the asd gene is part of the dap operon, which is involved in lysine biosynthesis. The asd gene is also well-characterized in the model organism Escherichia coli.

Moving to the plant kingdom, the first cDNA cloning, purification, and characterization of a plant ASADH were accomplished in Arabidopsis thaliana. The enzyme in this plant is a homodimer, with each subunit having a molecular weight of 36 kDa.

In fungi, the asd gene is also essential for viability. Studies in the pathogenic fungus Candida albicans have demonstrated that the deletion of the asd gene is lethal, underscoring the importance of the aspartate pathway for its survival.

The following interactive data table summarizes the characteristics of asd gene homologs in selected species.

| Species | Gene Name | Enzyme Name | Organism Type | Key Characteristics |

| Escherichia coli | asd | Aspartate-semialdehyde dehydrogenase | Bacterium | Well-characterized; essential for amino acid biosynthesis. |

| Haemophilus influenzae | asd | Aspartate-semialdehyde dehydrogenase | Bacterium | Identified and characterized from an infectious organism. |

| Pseudomonas aeruginosa | asd | Aspartate-semialdehyde dehydrogenase | Bacterium | Essential gene; part of the core genome. |

| Vibrio cholerae | asd (two copies) | Aspartate-semialdehyde dehydrogenase | Bacterium | Possesses two functional asd genes. |

| Helicobacter pylori | asd | Aspartate-semialdehyde dehydrogenase | Bacterium | Characterized from a pathogenic bacterium. |

| Staphylococcus aureus | asd | Aspartate-semialdehyde dehydrogenase | Bacterium | Part of the dap operon involved in lysine biosynthesis. |

| Arabidopsis thaliana | ASDH | Aspartate-semialdehyde dehydrogenase | Plant | First plant ASADH to be cloned and characterized; homodimeric enzyme. |

| Candida albicans | ASD | Aspartate-semialdehyde dehydrogenase | Fungus | Essential gene; deletion is lethal. |

Gene Expression Profiling via Transcriptomic Techniques (e.g., RNA-seq, RT-PCR)

Transcriptomic analyses, including RNA sequencing (RNA-seq) and reverse transcription polymerase chain reaction (RT-PCR), have provided valuable insights into the expression patterns of genes within the aspartate pathway, including the asd gene. These studies reveal how the expression of these genes is regulated in response to various environmental cues and developmental stages.

In Escherichia coli, studies have shown that the expression of the asd gene, along with other genes in the aspartate family amino acid biosynthesis pathway such as thrA, can be influenced by the availability of growth-limiting nutrients. For example, transcript levels of these genes have been observed to increase under certain nutrient-limited conditions in chemostat cultures.

In the plant kingdom, transcriptomic analyses have revealed a general suppression of genes associated with amino acid biosynthesis, including those in the aspartate pathway, under various stress conditions. This is part of a broader energy-saving strategy where plants downregulate biosynthetic pathways and upregulate catabolic pathways to generate energy. For instance, in Brassica rapa, the expression levels of aspartate aminotransferase genes, which are part of the broader aspartate metabolic network, were found to increase rapidly under low nitrogen conditions.

While specific RNA-seq or RT-PCR data focusing solely on the asd gene across a wide range of conditions and organisms is not extensively detailed in the available literature, the broader transcriptomic studies indicate that the expression of aspartate pathway genes is tightly regulated and responsive to the metabolic needs of the cell and environmental stresses.

Genetic Perturbation Studies (e.g., Gene Knockouts, Overexpression, Site-Directed Mutagenesis) and Their Phenotypic Consequences

Genetic manipulation of the asd gene and other genes in the aspartate pathway has been instrumental in understanding their physiological roles and the consequences of their dysfunction. These studies, encompassing gene knockouts, overexpression, and site-directed mutagenesis, have revealed the essentiality of this pathway and provided avenues for biotechnological applications.

Gene Knockouts:

Deletion of the asd gene has proven to be lethal in several microorganisms, highlighting its essential role in survival. In the pathogenic fungus Candida albicans, attempts to create a homozygous deletion of the asd gene were unsuccessful, indicating that the enzyme is indispensable for its viability. Similarly, in various bacteria, asd is an essential gene, and its knockout leads to cell lysis in the absence of diaminopimelate (DAP), a crucial component of the bacterial cell wall that is synthesized via the aspartate pathway. This lethality has made ASADH a promising target for the development of novel antimicrobial agents.

Overexpression:

Overexpression of genes in the aspartate pathway has been explored, particularly in plants, with the goal of enhancing the nutritional value of crops by increasing the content of essential amino acids. For example, overexpressing a bacterial feedback-insensitive aspartate kinase, the first enzyme in the pathway, in Arabidopsis thaliana has been shown to increase the levels of threonine and methionine. Similarly, overexpressing a bacterial dihydrodipicolinate synthase (DHDPS), an enzyme in the lysine branch of the pathway, can lead to increased lysine accumulation. However, such manipulations can sometimes have unintended physiological consequences. For instance, transgenic Arabidopsis that over-accumulate lysine have shown affected seedling growth, suggesting a delicate balance within the metabolic network.

Site-Directed Mutagenesis:

Site-directed mutagenesis has been a valuable tool for investigating the structure-function relationships of enzymes in the aspartate pathway. By altering specific amino acid residues in the active site or regulatory domains, researchers can probe their roles in catalysis and allosteric regulation. While detailed site-directed mutagenesis studies specifically targeting the asd gene product, ASADH, are not extensively covered in the provided context, this technique is broadly applied in enzymology to understand catalytic mechanisms and engineer enzymes with altered properties.

The following table summarizes the phenotypic consequences of genetic perturbations in the aspartate pathway.

| Organism | Genetic Perturbation | Gene(s) Targeted | Phenotypic Consequence |

| Candida albicans | Gene Deletion | ASD | Lethal, essential for viability. |

| Bacteria (general) | Gene Knockout | asd | Cell lysis in the absence of diaminopimelate (DAP). |

| Arabidopsis thaliana | Overexpression | Feedback-insensitive aspartate kinase | Increased levels of threonine and methionine. |

| Arabidopsis thaliana | Overexpression | Dihydrodipicolinate synthase (DHDPS) | Increased lysine accumulation, but can negatively affect seedling growth. |

Genomic Organization and Evolutionary Conservation of Aspartate Pathway Gene Clusters

The genomic organization of genes in the aspartate pathway exhibits interesting patterns of clustering and evolutionary conservation, particularly in prokaryotes. The arrangement of these genes often reflects their functional relationships and coordinated regulation.

In many bacteria, genes encoding enzymes for a specific metabolic pathway are organized into operons, allowing for their co-transcription into a single polycistronic mRNA molecule. This ensures the coordinated synthesis of all the proteins required for the pathway. For example, in Staphylococcus aureus, the asd gene is located within the dap operon, which includes other genes involved in the biosynthesis of lysine.

The evolutionary history of the aspartate pathway genes reveals a story of gene duplication, fusion, and divergence. In Escherichia coli, for instance, there are three different aspartokinases, the first enzyme in the pathway. Two of these are bifunctional enzymes, also possessing homoserine dehydrogenase activity. It is believed that a gene duplication of an ancestral monofunctional aspartokinase gene, followed by fusion with a homoserine dehydrogenase gene, gave rise to these bifunctional enzymes.

Comparative genomic analyses across different prokaryotic species have shown that while the core enzymes of the aspartate pathway are conserved, the organization of the corresponding genes can vary. This variation can provide insights into the evolutionary relationships between different bacterial lineages. The study of the structure and organization of the "Common Pathway" genes (ask, asd, and hom) across different bacterial groups has revealed both conserved patterns and instances of horizontal gene transfer or gene loss that have shaped the evolution of this essential metabolic pathway.

Analysis of Regulatory Elements and Non-Coding RNAs (e.g., Asd RNA Motif, Promoter Regions)

The expression of genes in the aspartate pathway is tightly controlled by a variety of regulatory elements, including promoter regions and non-coding RNAs. These regulatory mechanisms ensure that the synthesis of amino acids is finely tuned to the metabolic needs of the cell.

Promoter Regions:

The promoter region of a gene contains specific DNA sequences that are recognized by RNA polymerase and transcription factors, thereby initiating transcription. The promoter of the asd gene has been identified and studied in bacteria such as Escherichia coli and Streptococcus mutans. In S. mutans, a highly efficient promoter has been characterized upstream of the asd structural gene. Interestingly, the expression of the S. mutansasd gene in E. coli does not appear to be regulated by the concentrations of lysine, threonine, and methionine, suggesting the involvement of a species-specific regulatory element.

Asd RNA Motif:

A conserved RNA structure known as the asd RNA motif has been identified in certain lactic acid bacteria, including Streptococcus pyogenes and Streptococcus mutans. This motif is a non-coding RNA that was initially thought to be a cis-regulatory element due to its association with the asd gene. However, further evidence suggests a different role. In S. mutans, a strong promoter is located immediately downstream of the asd RNA's transcription terminator, indicating that the asd gene is transcribed independently. Furthermore, the transcription levels of the asd gene remain constant regardless of the concentrations of the amino acids synthesized by the pathway. In Streptococcus pyogenes, this sRNA, renamed MarS, has been shown to interact with the 5' UTR of the mga transcript, a multiple virulence gene regulator, thereby influencing the expression of virulence factors. Deletion of MarS leads to reduced expression of mga and several Mga-activated genes, resulting in increased susceptibility to phagocytosis and reduced adherence to human keratinocytes.

Computational Modeling and Simulation in Aspartate Pathway Research

Enzyme Mechanistic Modeling (e.g., Hybrid QM-MM Calculations for Hydride Transfer)

Understanding how enzymes in the aspartate pathway catalyze reactions at a molecular level is crucial for both fundamental biology and for applications in drug design and metabolic engineering. Enzyme mechanistic modeling, particularly through hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, allows researchers to simulate chemical reactions within the complex environment of an enzyme's active site.

In this approach, the region of the system where bond-breaking and bond-forming events occur (e.g., the substrate and key catalytic residues) is treated with computationally intensive quantum mechanics (QM), which accurately describes electron behavior. The remainder of the protein and the surrounding solvent are modeled using less demanding molecular mechanics (MM) force fields. oup.com This multi-scale method provides a balance between accuracy and computational feasibility, enabling the study of reaction pathways, transition states, and energy barriers.

For instance, QM/MM simulations have been employed to investigate the transamination reaction catalyzed by aspartate aminotransferase, a key enzyme in amino acid metabolism. nih.govnih.gov These studies have elucidated a stepwise mechanism involving the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), and the active site residue Lys258, which acts as a proton shuttle. nih.govbiologicalmodeling.org The calculations revealed the free energy landscape of the reaction, identifying the rate-limiting step and the energies of intermediates and transition states. nih.govnih.gov Similarly, QM/MM studies on aspartate ammonia (B1221849) lyase have detailed a two-step catalytic mechanism, identifying Ser318 as the catalytic base responsible for proton abstraction. oup.com Another study used QM-MM calculations to analyze the hydride-transfer mechanism for the oxidation of L-aspartate by L-aspartate oxidase, highlighting the roles of active site residues in stabilizing the transition state. scispace.com

| Enzyme | Computational Method | Key Mechanistic Finding | Calculated Energy Barrier (Rate-Limiting Step) |

| Aspartate Aminotransferase | QM/MM Metadynamics | Stepwise proton transfer from substrate α-carbon to cofactor, mediated by Lys258. nih.govnih.gov | 17.85 kcal/mol (for proton abstraction) nih.govnih.gov |

| Aspartate Ammonia Lyase | QM/MM | Abstraction of Cβ proton from L-aspartate by Ser318 is the rate-limiting step. oup.com | ~20 kcal/mol oup.com |

| L-Aspartate Oxidase | ONIOM (QM-MM) | Hydride transfer from the substrate to the FAD cofactor. scispace.com | Not specified |

Molecular Docking Studies of Ligand-Protein Interactions and Inhibitor Discovery

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. nih.gov This method is instrumental in studying the interactions between substrates, inhibitors, or allosteric modulators and the enzymes of the aspartate pathway. By scoring the binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, docking can help rationalize structure-activity relationships and guide the discovery of new inhibitors. nih.govresearchgate.net

In the context of the aspartate pathway, docking studies are used to understand substrate specificity and to identify potential drug candidates. For example, researchers have used docking to investigate how asparagine synthetase, which converts aspartate to asparagine, binds its substrates L-aspartate, ATP, and glutamine in its two distinct active sites. researchgate.net Such studies provide a static picture of the binding mode, which can then be refined using more computationally intensive methods like molecular dynamics simulations to understand the dynamic nature of the interaction. researchgate.net

Docking is also a cornerstone of virtual screening campaigns for inhibitor discovery. By docking large libraries of chemical compounds into the active site of a target enzyme, researchers can prioritize a smaller, more manageable number of candidates for experimental testing. yasara.org This approach has been successfully applied to identify novel inhibitors for enzymes like D-aspartate oxidase, which is involved in degrading D-aspartate. yasara.org

Systems-Level Kinetic Modeling and Metabolic Flux Analysis of the Aspartate Pathway

While mechanistic modeling focuses on individual enzymes, systems-level approaches aim to understand the behavior of the entire metabolic network. The aspartate pathway is characterized by multiple branch points and complex allosteric feedback regulation, where the end-product amino acids inhibit early enzymes in the pathway. nih.gov Kinetic modeling and metabolic flux analysis (MFA) are two powerful computational methods for dissecting this complexity.

Kinetic modeling involves creating a mathematical representation of the pathway based on the kinetic parameters of each enzyme (e.g., Kcat, KM, and inhibition constants). numberanalytics.com A detailed kinetic model of the aspartate-derived amino acid pathway in the plant Arabidopsis has been constructed based on extensive in vitro measurements. nih.govmdpi.com This model, comprising a system of differential equations, can simulate the dynamic concentrations of metabolites over time and predict how the system responds to genetic or environmental perturbations. nih.govnumberanalytics.com A key finding from this model was that some allosteric interactions function not just to balance supply and demand, but to maintain the independence of fluxes between competing branches of the pathway. nih.govnumberanalytics.com

Metabolic Flux Analysis (MFA) is an experimental and computational technique used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network at steady state. scispace.com By feeding cells isotopically labeled substrates (like ¹³C-glucose or ¹³C-aspartate) and measuring the isotopic enrichment in downstream metabolites using mass spectrometry or NMR, researchers can deduce the active pathways and the distribution of metabolic flux. scispace.comwikipedia.org MFA has been applied to study aspartate metabolism in various contexts, including in human hepatocellular carcinoma, where it helped identify aspartate metabolism as a significant and differentiable pathway in cancer cells. wikipedia.org These models are crucial for metabolic engineering efforts aimed at optimizing the production of valuable amino acids. scispace.com

| Modeling Approach | Focus | Key Inputs | Primary Outputs | Example Application in Aspartate Pathway |

| Kinetic Modeling | Dynamic behavior of the pathway | Enzyme kinetic parameters (Kcat, KM, Ki), enzyme and metabolite concentrations. nih.gov | Time-course simulations of metabolite concentrations, flux control analysis. mdpi.com | Simulating the Arabidopsis aspartate pathway to understand the function of allosteric regulation. nih.govnumberanalytics.com |

| Metabolic Flux Analysis (MFA) | Steady-state reaction rates | Stoichiometric network model, isotopic labeling data, measured uptake/secretion rates. scispace.com | Intracellular flux map (quantified reaction rates). scispace.com | Quantifying fluxes in cancer cells to understand alterations in aspartate metabolism. wikipedia.org |

Protein Structure Prediction and Refinement Methodologies

The application of computational methods like docking and mechanistic modeling is contingent upon having an accurate three-dimensional structure of the target enzyme. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard, they are not always feasible for every enzyme in the aspartate pathway. youtube.com In such cases, computational protein structure prediction becomes essential. scispace.com

There are two primary approaches to protein structure prediction:

Homology Modeling (Comparative Modeling): This is the most reliable computational method when a homologous protein (a "template") with a known experimental structure is available. wikipedia.org The method is based on the principle that proteins with similar sequences adopt similar three-dimensional folds. wikipedia.org The process involves identifying a suitable template, aligning the target sequence with the template, building a model by copying the template's backbone, modeling loops and side chains, and finally refining the model. nih.gov This method is widely used to generate models for enzymes in the aspartate pathway from various organisms by using known structures from model organisms like E. coli.

Ab Initio Prediction (De Novo Modeling): When no suitable template can be identified, ab initio methods are used to predict the structure based solely on the amino acid sequence and the principles of physics that govern protein folding. nih.govaideepmed.com These methods involve sampling a vast number of possible conformations and using an energy function to identify the most plausible, lowest-energy structure. aideepmed.com While computationally very demanding and generally less accurate than homology modeling, recent advances, such as AlphaFold2, have dramatically improved the accuracy of de novo predictions. oup.com

Once an initial model is generated (either through homology or ab initio methods), it must be refined to improve its accuracy. numberanalytics.com Refinement methodologies often employ molecular dynamics (MD) simulations, which simulate the movement of atoms in the protein over time, allowing the structure to relax into a more energetically favorable conformation. nih.gov Other techniques include energy minimization and specialized algorithms like ModRefiner and GalaxyRefine, which focus on improving backbone topology and repacking side chains. nih.gov

In Silico Screening and Design of Enzyme Modulators

In silico screening, also known as virtual screening, is a computational approach to identify promising drug candidates or enzyme modulators from large chemical libraries. yasara.org This method is significantly faster and more cost-effective than traditional high-throughput experimental screening. The process typically begins with a library of tens of thousands to millions of compounds, which are computationally evaluated for their potential to bind to a target enzyme from the aspartate pathway.

The most common virtual screening method is structure-based screening, which relies on molecular docking (as described in section 8.2). yasara.org A three-dimensional model of the target enzyme serves as a receptor, and each compound in the library is docked into the binding site. The compounds are then ranked based on their predicted binding affinity or docking score. The top-ranked compounds, or "hits," are then selected for experimental validation to confirm their activity.

This strategy has been successfully used to discover novel inhibitors for D-aspartate oxidase (DDO), an enzyme that degrades D-aspartate. yasara.org By screening a large number of compounds in silico, researchers identified several candidates, which were subsequently synthesized and tested. yasara.org One of the identified compounds, 5-aminonicotinic acid, was confirmed as a potent inhibitor of human DDO, demonstrating the power of this approach to generate valuable lead compounds for drug development. yasara.org Beyond simple docking, more advanced methods can be used to design novel modulators from scratch or to optimize existing leads by suggesting chemical modifications that could enhance binding affinity or specificity.

Metabolic Engineering and Biotechnological Applications

Strategies for Enhanced Production of Aspartate-Derived Amino Acids